1-(4-Methoxyphenyl)piperazine
Overview
Description
1-(4-Methoxyphenyl)piperazine is a piperazine derivative with euphoric, stimulant properties comparable to those produced by amphetamine . It is also known as 1-(4-Anisyl)piperazine . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties in a similar fashion to 3,4-methylenedioxymethamphetamine .
Synthesis Analysis
The synthesis of 1-(4-Methoxyphenyl)piperazine involves several steps. In one method, N, N-two (2-chloroethyl)-4-N-methyl-p-nitroaniline and P-nethoxyaniline are added to a flask and stirred with sodium hydroxide. The reaction is heated to 100°C for 24 hours. The reaction is then cooled and the product is extracted with chloroform .
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxyphenyl)piperazine has been analyzed using various methods such as the Spartan 08 package program, density functional theory (DFT), and TD-DFT/B3LYP/6-311++G(d,p) methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted .
Chemical Reactions Analysis
The chemical reactions involving 1-(4-Methoxyphenyl)piperazine are complex and can involve various other compounds. For example, in one study, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate was synthesized and characterized .
Physical And Chemical Properties Analysis
1-(4-Methoxyphenyl)piperazine has a molecular weight of 192.26 and an empirical formula of C11H16N2O . The physical and chemical properties of 1-(4-Methoxyphenyl)piperazine have been analyzed using various methods such as the Spartan 08 package program, density functional theory (DFT), and TD-DFT/B3LYP/6-311++G(d,p) methods .
Scientific Research Applications
Serotonin Receptor Antagonist Studies
1-(4-Methoxyphenyl)piperazine has been studied for its potential as a serotonin receptor antagonist. Research includes efforts to improve selectivity and affinity for serotonin receptors over other receptors. For instance, analogs of 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a putative postsynaptic 5-HT1A serotonin antagonist, were developed to reduce affinity at alpha 1-adrenergic receptors while retaining 5-HT1A affinity (Raghupathi et al., 1991).
Imaging and Diagnostic Applications
1-(4-Methoxyphenyl)piperazine derivatives have been explored as agents for imaging and diagnostics. This includes the use in positron emission tomography (PET) to study serotonergic neurotransmission, such as [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF (Plenevaux et al., 2000). Additionally, derivatives with environment-sensitive fluorescent moieties have been synthesized for potential visualization of 5-HT1A receptors in cellular studies (Lacivita et al., 2009).
Drug Design and Pharmacophore Development
1-(4-Methoxyphenyl)piperazine serves as a versatile pharmacophore in drug design. Its utility includes being a part of the structure of potential non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994) and in the development of mixed serotonergic and dopaminergic activity drugs, contributing to novel antipsychotic and anxiolytic agents (Perrone et al., 1994).
Analytical and Biochemical Studies
1-(4-Methoxyphenyl)piperazine has been studied for its electrochemical behavior and voltammetric determination, which can be relevant in forensic science and drug analysis (Milanesi et al., 2021). Also, its metabolism and interaction with human cytochrome P450 enzymes have been investigated, providing insights into its biotransformation (Staack et al., 2004).
Safety And Hazards
1-(4-Methoxyphenyl)piperazine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-(4-methoxyphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDGZSKYFPGAKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191591 | |
Record name | 1-(4-Methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)piperazine | |
CAS RN |
38212-30-5 | |
Record name | 1-(4-Methoxyphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38212-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(p-Methoxyphenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038212305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxyphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(P-METHOXYPHENYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P385M92GYG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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